molecular formula C18H21N3O5 B12901420 Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- CAS No. 105639-10-9

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl-

Cat. No.: B12901420
CAS No.: 105639-10-9
M. Wt: 359.4 g/mol
InChI Key: QNTDQKXRGFBZTN-UHFFFAOYSA-N
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Description

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- is a complex organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a nitrophenoxy group and an oxazolyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenoxy Group: This step involves the nitration of a phenol derivative followed by etherification to introduce the nitrophenoxy group.

    Attachment of the Oxazolyl Group: The oxazolyl group is introduced through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and oxazolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of oxides.

Scientific Research Applications

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl) isoxazole
  • 5-{5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methylisoxazole

Uniqueness

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-nitrophenoxy)pentyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenoxy and oxazolyl groups differentiate it from other isoxazole derivatives, making it a valuable compound for targeted research and applications.

Properties

CAS No.

105639-10-9

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-nitrophenoxy]pentyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C18H21N3O5/c1-13-11-15(26-20-13)5-3-2-4-9-24-17-7-6-14(12-16(17)21(22)23)18-19-8-10-25-18/h6-7,11-12H,2-5,8-10H2,1H3

InChI Key

QNTDQKXRGFBZTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)[N+](=O)[O-]

Origin of Product

United States

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